molecular formula C13H20N4O3S2 B2519628 4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415583-09-2

4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2519628
CAS No.: 2415583-09-2
M. Wt: 344.45
InChI Key: BQEYZJLGSGDBHC-UHFFFAOYSA-N
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Description

4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The morpholine and thiomorpholine moieties are then introduced through subsequent reactions, often involving acylation or alkylation reactions under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Comparison with Similar Compounds

4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the thiadiazole ring with morpholine and thiomorpholine moieties, potentially enhancing its pharmacological properties.

Properties

IUPAC Name

[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S2/c1-19-9-11-14-13(22-15-11)17-2-5-20-10(8-17)12(18)16-3-6-21-7-4-16/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEYZJLGSGDBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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